

Application Notes and Protocols for Topical P-1075 in Research

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Compound of Interest

Compound Name: P-1075

Cat. No.: B1678134

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and experimental application of **P-1075**, a potent ATP-sensitive potassium channel (KATP) opener, for topical research. The protocols outlined below are based on established methodologies for evaluating hair growth promotion and skin permeation.

Introduction to P-1075

P-1075 is a cyanoguanidine derivative and a potent activator of ATP-sensitive potassium channels, specifically those containing the SUR2B subunit and the Kir6.1 inwardly-rectifying potassium channel subunit.[1] Unlike some other potassium channel openers like minoxidil, **P-1075** does not require metabolic activation to exert its effects, making it a valuable tool for direct studies on KATP channel function in the skin and hair follicles.[2] Research has shown its potential as a hair growth stimulant, demonstrating greater potency than minoxidil in preclinical models.[2]

Physicochemical Properties for Formulation

A summary of the key physicochemical properties of **P-1075** relevant to the development of a topical formulation is provided in Table 1. Understanding these properties is crucial for selecting appropriate vehicles and excipients to ensure drug solubility, stability, and effective delivery into the skin.

Table 1: Physicochemical Properties of **P-1075**

Property	Value	Reference
Chemical Name	N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinylguanidine	[3]
Molecular Formula	C ₁₂ H ₁₇ N ₅	[4]
Molecular Weight	231.3 g/mol	[4]
Appearance	Solid (assumed)	General chemical knowledge
Solubility	Poorly soluble in aqueous solutions. Soluble in organic solvents such as ethanol and propylene glycol.	[3]
pKa	Not explicitly found in searches, but the guanidine group suggests it is a weak base.	General chemical knowledge

Topical Formulation Protocol

This protocol describes the preparation of a basic vehicle for the topical application of **P-1075**, based on commonly used solvent systems for similar compounds in hair growth research.

Objective: To prepare a stable and homogenous solution of **P-1075** for topical application.

Materials:

- **P-1075**
- Ethanol (95%)
- Propylene Glycol (PG)
- Purified Water

- Magnetic stirrer and stir bar
- Glass beakers and graduated cylinders
- Analytical balance

Procedure:

- **Vehicle Preparation:** Prepare the vehicle by mixing ethanol, propylene glycol, and purified water in a 60:20:20 (v/v/v) ratio. For example, to prepare 100 mL of the vehicle, mix 60 mL of 95% ethanol, 20 mL of propylene glycol, and 20 mL of purified water.
- **Dissolution of P-1075:**
 - Weigh the desired amount of **P-1075**. For initial studies, a concentration range of 0.1% to 1% (w/v) can be explored. For a 1% solution in 10 mL, weigh 100 mg of **P-1075**.
 - Add the weighed **P-1075** to the prepared vehicle.
 - Stir the mixture using a magnetic stirrer at room temperature until the **P-1075** is completely dissolved. Gentle warming (up to 40°C) may be used to facilitate dissolution, but care should be taken to avoid solvent evaporation.
- **Final Formulation:** Once dissolved, the solution should be clear and free of any visible particles. Store the formulation in a tightly sealed, light-resistant container at a controlled room temperature.

Experimental Protocols

In Vitro Hair Growth Assay: Cultured Mouse Vibrissae Follicles

This protocol is adapted from the methodology used by Buhl, Waldon, and Conrad (1992) to assess the direct effect of **P-1075** on hair follicle growth.[5]

Objective: To determine the effect of **P-1075** on the growth of isolated mouse vibrissae follicles by measuring the incorporation of radiolabeled cysteine.

Materials:

- Mouse vibrissae follicles
- Williams' E medium
- Fetal bovine serum (FBS)
- Penicillin-streptomycin solution
- [³⁵S]L-cysteine
- **P-1075** stock solution (dissolved in a suitable vehicle, e.g., ethanol)
- Trichloroacetic acid (TCA)
- Scintillation fluid and vials
- Liquid scintillation counter
- Incubator (37°C, 5% CO₂)
- Dissection microscope

Procedure:

- Follicle Isolation:
 - Isolate vibrissae follicles from the upper lip of mice under a dissection microscope.
 - Ensure the dermal papilla at the base of the follicle remains intact.
- Follicle Culture:
 - Place individual follicles in a 24-well plate containing Williams' E medium supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Add **P-1075** to the culture medium at various concentrations (e.g., 0.1 μM, 1 μM, 10 μM). Include a vehicle control group.

- Radiolabeling:
 - Add [^{35}S]L-cysteine to each well at a final concentration of 1-2 $\mu\text{Ci/mL}$.
 - Incubate the follicles for 3 days at 37°C in a 5% CO_2 atmosphere.
- Measurement of Cysteine Incorporation:
 - After the incubation period, wash the follicles several times with phosphate-buffered saline (PBS).
 - Lyse the follicles in a suitable buffer.
 - Precipitate the protein using cold 10% TCA.
 - Wash the protein pellet with 5% TCA to remove unincorporated [^{35}S]L-cysteine.
 - Dissolve the protein pellet in a scintillation cocktail.
 - Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of new protein synthesis and, therefore, hair growth.

In Vivo Hair Growth Assay: Balding Stumptail Macaque Model

This protocol is based on the in vivo studies conducted by Buhl, Waldon, and Conrad (1992) using the stumptail macaque, a well-established model for androgenetic alopecia.[\[5\]](#)[\[6\]](#)

Objective: To evaluate the efficacy of topically applied **P-1075** in promoting hair growth in a primate model of baldness.

Materials:

- Balding adult male stumptail macaques (*Macaca arctoides*)
- Topical **P-1075** formulation (e.g., 1% solution in the vehicle described in Section 3)
- Vehicle control solution

- Electric animal clippers
- Tattooing equipment for marking test sites
- Analytical balance

Procedure:

- Animal Selection and Acclimation:
 - Select healthy, adult male stumptail macaques with visible frontal baldness.
 - Acclimate the animals to the housing conditions and handling procedures.
- Test Site Demarcation:
 - On the balding scalp of each macaque, demarcate two identical, well-defined areas (e.g., 2 cm x 2 cm) for treatment and control.
 - Mark the corners of the test sites with small tattoos for accurate and consistent application and measurement.
- Treatment Application:
 - Apply a fixed volume (e.g., 0.5 mL) of the **P-1075** formulation to one test site and the vehicle control to the other site once daily, five days a week, for a period of 4-5 months.
- Hair Growth Assessment:
 - At the beginning of the study and at monthly intervals, carefully clip the hair from both the treatment and control sites.
 - Collect all the clipped hair from each site separately.
 - Weigh the collected hair using an analytical balance.
 - An increase in hair weight in the **P-1075** treated site compared to the vehicle control site indicates a positive hair growth response.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments, based on the findings of Buhl, Waldon, and Conrad (1992).[2][5]

Table 2: In Vitro Effect of **P-1075** on [³⁵S]Cysteine Incorporation in Cultured Mouse Vibrissae Follicles

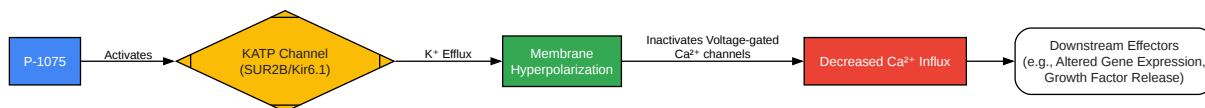
Treatment	Concentration	Mean [³⁵ S]Cysteine Incorporation (CPM ± SEM)
Vehicle Control	-	Baseline Value
P-1075	0.1 μM	Expected Increase
P-1075	1 μM	Expected Strong Increase
P-1075	10 μM	Expected Potent Increase
Minoxidil	10 μM	Comparative Increase
Cromakalim	10 μM	Comparative Increase

Table 3: In Vivo Effect of Topical **P-1075** on Hair Growth in Balding Stumptail Macaques

Treatment	Duration (Months)	Mean Hair Weight (mg ± SEM)
Vehicle Control	4	Baseline Value
P-1075 (1%)	4	Significant Increase
Minoxidil (2%)	4	Comparative Increase
Cromakalim (1%)	4	Comparative Increase

Visualization of Pathways and Workflows

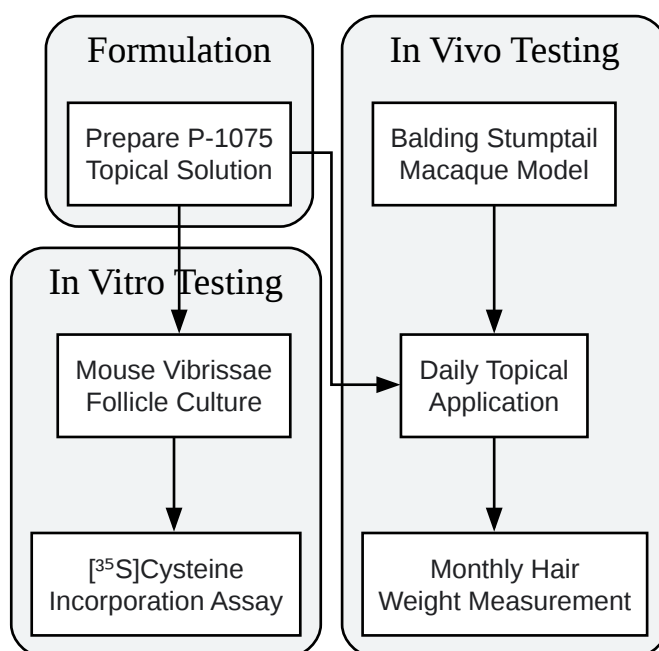
Signaling Pathway of P-1075 in Hair Follicle Dermal Papilla Cells



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Caption: Proposed signaling pathway of **P-1075** in dermal papilla cells.

Experimental Workflow for Topical P-1075 Evaluation



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